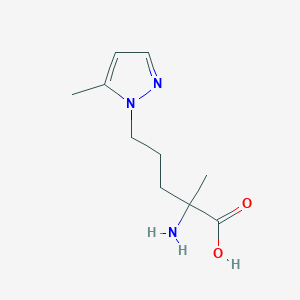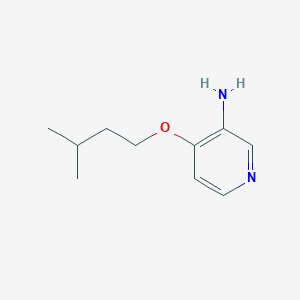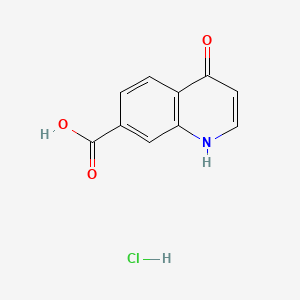
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid is an organic compound that features a pyrazole ring attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amino acid precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium sulfate for drying .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and amino acid analogs. Examples include:
- 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoic acid
- 2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid
Uniqueness
What sets 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanoic acid apart is its specific substitution pattern on the pyrazole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-amino-2-methyl-5-(5-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8-4-6-12-13(8)7-3-5-10(2,11)9(14)15/h4,6H,3,5,7,11H2,1-2H3,(H,14,15) |
Clé InChI |
CFYFSGXRAPPOJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=NN1CCCC(C)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)






![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)


![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)


